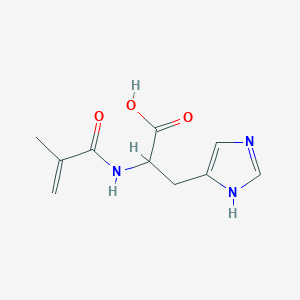

N-(2-Methyl-1-oxo-2-propen-1-yl)histidine

概要

説明

N-(2-Methyl-1-oxo-2-propen-1-yl)histidine is a synthetic compound with the molecular formula C10H13N3O3. It is a derivative of histidine, an essential amino acid, and features a propenone group attached to the nitrogen atom of the histidine side chain.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyl-1-oxo-2-propen-1-yl)histidine typically involves the reaction of histidine with 2-methyl-1-oxo-2-propen-1-yl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the histidine side chain attacks the carbonyl carbon of the propenone group, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography to isolate the compound from reaction mixtures .

化学反応の分析

Types of Reactions

N-(2-Methyl-1-oxo-2-propen-1-yl)histidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The propenone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines and thiols can react with the propenone group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

科学的研究の応用

Based on the search results, here's what is available regarding the applications of compounds similar to "N-(2-Methyl-1-oxo-2-propen-1-yl)histidine":

Note: The search results do not provide direct information on the applications of "this compound." However, they do offer insights into related compounds and histidine.

Histidine and its role

Histidine is an essential amino acid that is not synthesized de novo and must be obtained through diet in mammals, fish, and poultry .

Supplementation and effects

- Plasma Histidine Increase Studies showed that after ingesting 5g of histidine, plasma histidine levels increased significantly but decreased after two hours, without returning to fasting levels .

- Anorexia Supplementation with histidine in healthy young men led to complaints of anorexia. Volunteers receiving 8g of histidine daily experienced severe anorexia and weight loss .

- Taste and Smell Acuity Higher doses of histidine (16-32g daily) led to a decrease in taste acuity (hypogeusia) and smell acuity (hyposmia), and further distortions of taste (dysgeusia) and smell perception (dyssomnia) .

- Correlation with Energy Intake Studies with Japanese female students showed that a higher ratio of histidine to protein was negatively correlated with energy intake .

- Zinc Absorption and Excretion Zinc histidine complexes were better absorbed than zinc sulfate, increasing serum-zinc concentration. High doses of histidine also increased urinary zinc excretion .

Transport of L-Histidine

- L-histidine transport was investigated in Xenopus laevis oocytes .

- The transport of L-histidine at pH 7.5 was electrogenic and Na+-dependent, with a stoichiometry of 1:1 (histidine:sodium) .

- At pH 8.5, L-histidine evoked an Na+-independent outward current in NBAT-expressing oocytes .

Uses

- Industry Uses This compound is used as an intermediate, in paint additives and coating additives, and as a photosensitive chemical .

- Consumer Uses It is also used as a photosensitive chemical and an intermediate .

Manufacturing

作用機序

The mechanism of action of N-(2-Methyl-1-oxo-2-propen-1-yl)histidine involves its interaction with specific molecular targets. The propenone group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

類似化合物との比較

Similar Compounds

- N-(2-Methyl-1-oxo-2-propen-1-yl)alanine

- N-(2-Methyl-1-oxo-2-propen-1-yl)glycine

- N-(2-Methyl-1-oxo-2-propen-1-yl)serine

Uniqueness

N-(2-Methyl-1-oxo-2-propen-1-yl)histidine is unique due to its specific structure, which combines the properties of histidine with the reactivity of the propenone group. This makes it a versatile compound for various applications in research and industry .

生物活性

N-(2-Methyl-1-oxo-2-propen-1-yl)histidine is a compound of interest due to its structural characteristics and potential biological activities. This article examines the biological activity of this compound, drawing on various studies and research findings.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by a propenyl group attached to the histidine backbone. Its molecular formula is , which suggests that it may exhibit unique reactivity and interactions in biological systems. The presence of the propenyl group potentially enhances its interaction with specific receptors or enzymes, leading to novel biological effects.

Antioxidant Activity

Histidine and its derivatives, including this compound, are known for their antioxidant properties. Histidine can scavenge reactive oxygen species (ROS) due to the imidazole ring's ability to donate protons, thereby protecting cells from oxidative damage. This property is critical in various physiological and pathological processes, including inflammation and aging .

Anticancer Potential

Recent studies have highlighted the anticancer activity of histidine derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against several cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (breast cancer) | 15.7 ± 5.9 | Significant antiproliferative |

| MDA-MB-231 (breast cancer) | 33.9 ± 7.1 | Induces apoptosis |

| DH82 (canine histiocytic) | 15.0 | Mean percentage cell death: 59.2 |

Neuroprotective Effects

There is evidence suggesting that histidine derivatives can exert neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation. These activities may be particularly relevant in neurodegenerative diseases, where oxidative stress plays a significant role .

Histidine Supplementation Studies

Several studies have investigated the effects of histidine supplementation on human health. For example, a study involving healthy adults reported that high doses of histidine led to increased plasma levels but also adverse effects such as headaches and nausea at doses exceeding 64 g/day . These findings underscore the importance of dosage in determining the biological activity and safety of histidine derivatives.

Histidine in Disease Management

Histidine has been explored for its therapeutic potential in conditions such as rheumatoid arthritis and chronic renal failure. Patients with these conditions often exhibit low serum levels of histidine, which may contribute to disease pathology . Supplementation has shown promise in alleviating symptoms, indicating a potential role for this compound in therapeutic applications.

特性

IUPAC Name |

3-(1H-imidazol-5-yl)-2-(2-methylprop-2-enoylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c1-6(2)9(14)13-8(10(15)16)3-7-4-11-5-12-7/h4-5,8H,1,3H2,2H3,(H,11,12)(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADESRODTHOCWKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NC(CC1=CN=CN1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70317298 | |

| Record name | NSC314063 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70317298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67391-96-2 | |

| Record name | NSC314063 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314063 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC314063 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70317298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。